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Hayward, CA — Preclinical data on ligritinib (AB801), a potent and selective AXL receptor
tyrosine kinase inhibitor, reveals a strong synergistic effect when combined with standard
chemotherapy agents in ovarian and non-small cell lung cancer (NSCLC) models. These
findings, presented by Arcus Biosciences, position ligritinib as a promising candidate to
enhance the efficacy of current cancer therapies by overcoming chemotherapy resistance.

Ligritinib, an orally active inhibitor, targets the AXL signaling pathway, which is implicated in
tumor cell survival, proliferation, and the development of resistance to various cancer
treatments. The preclinical studies indicate that combining ligritinib with taxane-based
chemotherapy leads to a significant increase in anti-tumor activity compared to either agent
alone.

In Vitro Synergy: Enhanced Cancer Cell Killing

In vitro studies utilizing 3D spheroid models of ovarian and lung cancer demonstrated that the
combination of ligritinib with paclitaxel or docetaxel resulted in a marked reduction in cell
viability. This synergistic effect was quantified by measuring ATP levels, a key indicator of
metabolically active cells.
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Furthermore, the combination therapy led to a significant increase in DNA double-strand
breaks, a hallmark of cellular damage, as measured by the phosphorylation of histone H2AX
(YH2AX). This suggests that ligritinib enhances the DNA-damaging effects of chemotherapy,
leading to increased cancer cell death.

Table 1: In Vitro Synergistic Activity of Ligritinib with
Chemotherapy

Chemotherapy L
Cancer Type Cell Model Key Finding
Agent
Increased reduction in
Ovarian Cancer Spheroids Paclitaxel cell viability compared
to single agents.
Significant increase in
] ) ) yH2AX protein levels,
Ovarian Cancer Spheroids Paclitaxel o
indicating enhanced
DNA damage.
Significant increase in
yH2AX protein levels,
Lung Cancer Monolayers Docetaxel

indicating enhanced
DNA damage.

In Vivo Efficacy: Reduced Tumor Growth and
Improved Survival

The synergistic effects of ligritinib in combination with chemotherapy were also observed in in
vivo models. In a murine model of colorectal cancer, the triple combination of ligritinib
(AB801), oxaliplatin, and an anti-PD-1 antibody resulted in significantly lower tumor volumes
and increased survival compared to the combination of oxaliplatin and anti-PD-1 alone. This
suggests that ligritinib can enhance the efficacy of both chemotherapy and immunotherapy.

Table 2: In Vivo Anti-Tumor Efficacy of Ligritinib (AB801)
Combination Therapy
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Statistical
Cancer Model Treatment Groups Key Outcomes o
Significance

AB801 + Oxaliplatin +

MC38 Colorectal anti-PD-1 vs. Significantly lower - 00118
Cancer Oxaliplatin + anti-PD- tumor volumes. ke

1

AB801 + Oxaliplatin +
MC38 Colorectal anti-PD-1 vs. .

o ) Increased survival. p =0.0419

Cancer Oxaliplatin + anti-PD-

1

Mechanism of Action and Signaling Pathway

Ligritinib exerts its effect by inhibiting the AXL receptor tyrosine kinase. The binding of the
ligand GASG6 to AXL leads to receptor dimerization and autophosphorylation, activating
downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which promote cancer cell
survival and proliferation. Ligritinib blocks this phosphorylation, thereby inhibiting these pro-
survival signals and sensitizing cancer cells to the cytotoxic effects of chemotherapy.
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AXL Signaling Pathway Inhibition by Ligritinib
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Caption: Ligritinib inhibits AXL receptor phosphorylation, blocking downstream survival

pathways.

Experimental Workflows
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The preclinical evaluation of ligritinib's synergistic effects followed a structured workflow,

progressing from in vitro characterization to in vivo validation.

Preclinical Evaluation of Ligritinib-Chemotherapy Synergy
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Caption: Workflow for assessing ligritinib's synergy with chemotherapy.

Experimental Protocols

Disclaimer: The following are general protocols for the assays mentioned. The specific, detailed

protocols from the Arcus Biosciences study were not available in the public domain at the time

of this report.

Cell Viability Assay (3D CellTiter-Glo®)

o Cell Seeding: Seed cancer cells in ultra-low attachment microplates to allow for the formation

of 3D spheroids. Culture for 3-5 days.

o Treatment: Add ligritinib, chemotherapy (paclitaxel or docetaxel), or the combination to the

spheroids at various concentrations. Include a vehicle-only control.
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 Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.

o Assay: Allow the plates to equilibrate to room temperature. Add CellTiter-Glo® 3D Reagent
to each well.

e Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis.
Incubate at room temperature to stabilize the luminescent signal.

o Measurement: Record luminescence using a plate reader. The signal is proportional to the
amount of ATP and, therefore, the number of viable cells.

DNA Damage Assessment (YH2AX Western Blot)

e Cell Culture and Treatment: Culture ovarian or lung cancer cells as monolayers or spheroids
and treat with ligritinib and/or chemotherapy for the desired time period (e.g., 72 hours).

e Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and
phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel
electrophoresis and transfer the proteins to a PVDF membrane.

e Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a
primary antibody against phospho-histone H2A.X (Ser139). Wash and then incubate with an
HRP-conjugated secondary antibody.

» Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an
imaging system. Use a loading control, such as GAPDH or 3-actin, to normalize the results.

In Vivo Tumor Xenograft Model

o Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MC38) into the
flank of immunocompromised or syngeneic mice.

e Tumor Growth: Allow the tumors to reach a palpable size (e.g., ~100 mm?).
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e Randomization and Treatment: Randomize the mice into treatment groups: vehicle control,
ligritinib alone, chemotherapy alone, and the combination. Administer treatments according
to the specified schedule (e.g., oral gavage for ligritinib, intraperitoneal injection for
chemotherapy).

e Tumor Monitoring: Measure tumor dimensions with calipers at regular intervals and calculate
the tumor volume.

» Survival Analysis: Monitor the animals for signs of toxicity and record the date of euthanasia
due to tumor burden reaching a predetermined endpoint.

o Data Analysis: Compare tumor growth inhibition and survival rates between the different
treatment groups. Statistical significance is determined using appropriate statistical tests.

The promising preclinical data for ligritinib in combination with chemotherapy provides a
strong rationale for its continued clinical development in solid tumors. These studies highlight
the potential of AXL inhibition as a key strategy to overcome chemotherapy resistance and
improve patient outcomes.

 To cite this document: BenchChem. [Ligritinib Demonstrates Synergistic Anti-Tumor Activity
with Chemotherapy in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579019#ligritinib-synergy-with-chemotherapy-in-
preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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